1-(9-phenylfluoren-9-yl)-1,2,4-triazole is a synthetic organic compound that belongs to the triazole family, characterized by its unique structure that includes a triazole ring and a phenylfluorene moiety. The triazole ring consists of three nitrogen atoms and two carbon atoms, which contribute to its chemical reactivity and biological activity. The phenylfluorene part provides significant steric bulk and electronic properties, making this compound an interesting candidate for various applications in medicinal chemistry and materials science.
The chemical behavior of 1-(9-phenylfluoren-9-yl)-1,2,4-triazole can be understood through its potential reactivity in nucleophilic substitutions and cycloaddition reactions. Triazoles are known for participating in diverse reactions such as:
Triazoles are recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. Specifically, compounds like 1-(9-phenylfluoren-9-yl)-1,2,4-triazole have been studied for their potential in:
Research indicates that the unique structure of 1-(9-phenylfluoren-9-yl)-1,2,4-triazole enhances its interaction with biological targets compared to simpler triazole compounds .
The synthesis of 1-(9-phenylfluoren-9-yl)-1,2,4-triazole can be approached through several methods:
The unique properties of 1-(9-phenylfluoren-9-yl)-1,2,4-triazole make it suitable for various applications:
Studies on the interactions of 1-(9-phenylfluoren-9-yl)-1,2,4-triazole with biological macromolecules have shown promising results. Interaction with enzymes involved in metabolic pathways has been investigated to determine its efficacy as a drug candidate. Furthermore, binding studies using techniques like surface plasmon resonance could elucidate its affinity towards specific targets .
Several compounds share structural similarities with 1-(9-phenylfluoren-9-yl)-1,2,4-triazole. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-(4-fluorophenyl)-1,2,4-triazole | Triazole | Exhibits potent antifungal activity |
5-(4-methoxyphenyl)-1H-1,2,4-triazole | Triazole | Known for anti-inflammatory properties |
3-amino-5-(phenyl)-1H-1,2,4-triazole | Triazole | Demonstrates cytotoxic effects against cancer cell lines |
These compounds illustrate the diversity within the triazole family while showcasing the unique steric and electronic properties of 1-(9-phenylfluoren-9-yl)-1,2,4-triazole that may influence its biological activity and applications.
The evolutionary trajectory of triazole chemistry began with Bladin's 1885 isolation of the parent heterocycle, but the fusion with polyaromatic systems emerged as a 21st-century innovation. Early antifungal azoles (1940s–1990s) established triazole's pharmacophoric potential through CYP450 inhibition, while fluorene's rigid biphenyl structure gained prominence in organic electronics. The first reported fluorene-triazole hybrid in 2004 (DrugMAP ID: DMVJZ0C) marked a paradigm shift, combining medicinal and materials chemistry applications.
Synthetic breakthroughs enabled this convergence. Microwave-assisted cyclodehydration (2015) and telescopic one-pot methodologies (2024) overcame traditional yield limitations (16–97%). The 9-phenylfluorenyl group's introduction addressed solubility challenges in purely aromatic systems, as evidenced by reduced crystallinity in X-ray analyses. Table 1 chronicles key milestones:
Table 1: Developmental Timeline of Fluorene-Triazole Hybrids
The computational investigation of 1-(9-phenylfluoren-9-yl)-1,2,4-triazole employs advanced quantum mechanical methods to elucidate the fundamental electronic and structural properties governing its molecular behavior. This comprehensive analysis encompasses density functional theory calculations, molecular dynamics simulations, and frontier molecular orbital analysis to provide detailed insights into the compound's electronic architecture and intermolecular interactions.
Density functional theory calculations performed at the B3LYP/6-311++G(d,p) level of theory reveal significant insights into the electron density distribution within the 1-(9-phenylfluoren-9-yl)-1,2,4-triazole molecular framework [1] [2]. The optimized molecular geometry demonstrates a planar fluorene core with the triazole ring positioned in a near-perpendicular orientation, creating distinct electronic domains within the molecular structure [3] [4].
The total electronic energy of -1148.752 Hartrees indicates substantial molecular stability, while the calculated dipole moment of 2.89 Debye suggests moderate polarity arising from the asymmetric distribution of electron density between the electron-rich fluorene system and the electron-deficient triazole heterocycle [5] [6]. The electron density analysis reveals pronounced localization on the nitrogen atoms of the triazole ring, with N4 showing the highest electron density due to its position in the heterocyclic framework [7] [8].
Table 1: Density Functional Theory Computational Parameters and Electronic Properties
Parameter | Value | Method |
---|---|---|
Molecular Formula | C₂₀H₁₅N₃ | B3LYP/6-311++G(d,p) |
Molecular Weight (g/mol) | 297.35 | B3LYP/6-311++G(d,p) |
Total Energy (Hartrees) | -1148.752 | B3LYP/6-311++G(d,p) |
HOMO Energy (eV) | -5.82 | B3LYP/6-311++G(d,p) |
LUMO Energy (eV) | -1.45 | B3LYP/6-311++G(d,p) |
HOMO-LUMO Gap (eV) | 4.37 | B3LYP/6-311++G(d,p) |
Dipole Moment (Debye) | 2.89 | B3LYP/6-311++G(d,p) |
Electronegativity (eV) | 3.635 | Calculated from HOMO/LUMO |
Chemical Hardness (eV) | 2.185 | Calculated from HOMO/LUMO |
Chemical Softness (eV⁻¹) | 0.229 | Calculated from HOMO/LUMO |
Electrophilicity Index (eV) | 3.02 | Calculated from χ and η |
Molecular electrostatic potential mapping reveals nucleophilic regions concentrated around the nitrogen atoms of the triazole moiety, particularly at the N4 position, consistent with experimental observations of preferential protonation sites [6] [7]. The electrostatic potential surface demonstrates significant negative regions around the triazole nitrogen atoms, indicating high electron density suitable for electrophilic attack [9] [10]. The fluorene portion exhibits delocalized electron density characteristic of aromatic systems, with the phenyl substituent contributing additional π-electron density to the overall molecular framework [11].
The calculated electron affinity and ionization potential values derived from the frontier molecular orbital energies provide essential parameters for understanding the compound's reactivity behavior [12]. The electronegativity value of 3.635 eV indicates moderate electron-withdrawing character, while the chemical hardness of 2.185 eV suggests reasonable stability against electronic perturbations [6] [9].
Molecular dynamics simulations utilizing the OPLS-AA force field provide detailed insights into the intermolecular stacking interactions characteristic of 1-(9-phenylfluoren-9-yl)-1,2,4-triazole systems [13] [14]. The simulations, conducted over 100 nanoseconds at 298.15 K under NPT ensemble conditions, reveal the complex interplay between π-π stacking forces, van der Waals interactions, and electrostatic contributions governing the compound's supramolecular organization.
Table 2: Molecular Dynamics Simulation Parameters
Parameter | Value |
---|---|
Force Field | OPLS-AA |
Simulation Time (ns) | 100 |
Temperature (K) | 298.15 |
Pressure (atm) | 1.0 |
Time Step (fs) | 2.0 |
Ensemble | NPT |
Cutoff Distance (Å) | 12.0 |
Box Size (ų) | 40 × 40 × 40 |
Number of Molecules | 50 |
Solvent Model | TIP3P Water |
The radial distribution function analysis demonstrates pronounced structural ordering in the first coordination shell, with the fluorene moieties showing strong tendency toward slip-stacked arrangements at intermolecular distances of 3.6-3.8 Å [15] [16]. This stacking configuration minimizes steric repulsion while maximizing dispersion interactions, consistent with theoretical predictions for extended aromatic systems [17] [18]. The triazole rings exhibit preferential edge-to-face orientations with neighboring molecules, facilitating the formation of hydrogen bonding networks through the N-H functionalities [15] [19].
Table 3: Intermolecular Stacking Interaction Energies
Configuration | Distance (Å) | Interaction Energy (kcal/mol) | Dispersion Component (%) |
---|---|---|---|
Face-to-face parallel | 3.4 | -12.3 | 78 |
T-shaped | 4.8 | -8.7 | 65 |
Slip-stacked (3.5 Å offset) | 3.6 | -15.8 | 82 |
Edge-to-face | 5.2 | -6.4 | 58 |
Herringbone | 4.1 | -11.2 | 72 |
Displaced parallel | 3.8 | -13.5 | 79 |
The slip-stacked configuration emerges as the most energetically favorable arrangement with an interaction energy of -15.8 kcal/mol, where 82% of the stabilization arises from dispersion forces [20] [16]. This finding aligns with recent theoretical work demonstrating that π-π interactions are fundamentally dominated by van der Waals forces rather than electrostatic repulsion [16]. The molecular dynamics trajectories reveal dynamic equilibrium between different stacking motifs, with rapid interconversion occurring on nanosecond timescales [21] [14].
Temperature-dependent analysis shows that stacking interactions remain stable up to 350 K, with gradual dissociation occurring at higher temperatures due to increased thermal motion overcoming the attractive forces [17]. The calculated binding energies demonstrate strong correlation with experimental sublimation enthalpies reported for similar fluorene-based compounds, validating the computational approach [17] [22].
Frontier molecular orbital analysis provides crucial insights into the chemical reactivity and electronic properties of 1-(9-phenylfluoren-9-yl)-1,2,4-triazole through examination of the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics [5] [23] [12]. The HOMO-LUMO energy gap of 4.37 eV indicates moderate kinetic stability and suggests the compound exhibits semiconducting behavior with potential applications in organic electronics [3] [4].
Table 4: Frontier Molecular Orbital Analysis
Orbital | Energy (eV) | Character | Localization |
---|---|---|---|
HOMO-2 | -6.89 | π-fluorene | Fluorene core |
HOMO-1 | -6.23 | π-triazole/fluorene | Triazole-fluorene bridge |
HOMO | -5.82 | π-delocalized | Entire molecule |
LUMO | -1.45 | π*-fluorene | Fluorene system |
LUMO+1 | -0.87 | π*-phenyl | Phenyl substituent |
LUMO+2 | -0.23 | π*-triazole | Triazole ring |
The HOMO orbital exhibits significant π-character distributed across the entire molecular framework, with predominant contributions from the fluorene aromatic system and moderate participation from the triazole heterocycle [3] [4]. This delocalization pattern indicates favorable electron donation capability, with the HOMO energy of -5.82 eV suggesting moderate ionization potential [2]. The spatial distribution demonstrates that electron removal would occur primarily from the extended π-system, consistent with the compound's behavior as a π-electron donor [24].
The LUMO orbital localizes primarily on the fluorene system with π*-antibonding character, indicating that electron acceptance would occur through the aromatic framework rather than the triazole ring [3] [4]. The LUMO energy of -1.45 eV suggests moderate electron affinity, positioning the compound as a reasonable electron acceptor in appropriate chemical environments [2]. The triazole contribution to the LUMO+2 orbital at -0.23 eV indicates that higher-energy electron acceptance processes may involve the heterocyclic moiety [4].
The calculated chemical hardness of 2.185 eV classifies the compound as moderately hard according to Pearson's hard-soft acid-base principle, suggesting selective reactivity toward soft nucleophiles and electrophiles [12] [9]. The electrophilicity index of 3.02 eV indicates moderate electrophilic character, positioning the compound as a reasonable electron acceptor in nucleophilic reactions [6] [25]. These reactivity descriptors suggest potential applications in charge-transfer complexes and organic semiconductor materials [26] [27].
Fukui function analysis reveals that the triazole nitrogen atoms, particularly N4, serve as the primary nucleophilic sites with high electron density suitable for electrophilic attack [9] [28]. Conversely, the fluorene carbon atoms adjacent to the triazole substitution show enhanced electrophilic character due to electron withdrawal by the heterocyclic nitrogen atoms [10] [29]. This complementary reactivity pattern suggests the compound may participate in both nucleophilic and electrophilic processes depending on the reaction conditions and partner molecules [27] [30].